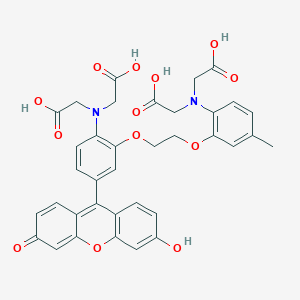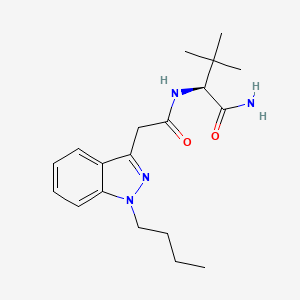
Fluorexetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorexetamine (hydrochloride), also known as 3’-Fluoro-2-oxo-PCE, is a novel designer drug belonging to the arylcyclohexylamine family. It is known for its dissociative effects, similar to those of ketamine and phencyclidine (PCP). This compound has been available on the internet since around 2017, although it remains relatively uncommon .
Preparation Methods
The synthesis of fluorexetamine (hydrochloride) involves multiple steps, starting with the preparation of the core cyclohexanone structure. The synthetic route typically includes:
Step 1: Formation of the cyclohexanone core by reacting cyclohexanone with an appropriate fluorinated benzene derivative.
Step 2: Introduction of the ethylamino group through a substitution reaction.
Step 3: Purification and crystallization to obtain the hydrochloride salt form.
Industrial production methods may involve continuous flow processing to enhance efficiency and yield, similar to the methods used for other arylcyclohexylamines .
Chemical Reactions Analysis
Fluorexetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include N-oxide derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Fluorexetamine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of novel psychoactive substances.
Biology: The compound is studied for its effects on the central nervous system, particularly its dissociative properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, although it is primarily considered a recreational drug.
Industry: this compound is used in forensic science for toxicology testing and in the development of analytical methods
Mechanism of Action
Fluorexetamine (hydrochloride) exerts its effects by acting as an N-methyl-D-aspartate (NMDA) receptor antagonist. This action leads to a decrease in excitatory neurotransmission, resulting in the dissociative and anesthetic effects observed with the compound. The molecular targets include the NMDA receptors in the brain, which are involved in synaptic plasticity and memory function .
Comparison with Similar Compounds
Fluorexetamine (hydrochloride) is structurally and functionally similar to other arylcyclohexylamines, such as:
- Hydroxetamine (HXE)
- Methoxetamine (MXE)
- Deschloro-N-ethyl ketamine (O-PCE)
- 2-Fluorodeschloroketamine (2F-NENDCK)
- 3-Fluorodeschloroketamine (3-FXE)
Compared to these compounds, this compound is unique due to the presence of the fluorine atom on the aromatic ring, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C14H18FNO |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18FNO/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11/h5-7,10,16H,2-4,8-9H2,1H3 |
InChI Key |
FCETYWCLCUZFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)







